Introduction: A Versatile Fluorinated Diaryl Ether
Introduction: A Versatile Fluorinated Diaryl Ether
An In-depth Technical Guide to 4-(4-Fluorophenoxy)phenol: Core Properties and Applications
4-(4-Fluorophenoxy)phenol, also known as 4-Fluorophenyl 4-hydroxyphenyl ether, is a diaryl ether that has emerged as a critical building block in advanced chemical synthesis. Its structure, featuring two phenyl rings linked by an ether oxygen and substituted with hydroxyl and fluorine groups, imparts a unique combination of reactivity, stability, and physicochemical properties. The presence of the fluorine atom is particularly significant; it enhances key characteristics such as lipophilicity and metabolic stability, which can improve the bioavailability and efficacy of derivative drug formulations.[1][2] This guide provides a comprehensive technical overview of its fundamental properties, synthesis, analytical characterization, and key applications for professionals in research, development, and materials science.
Core Physicochemical Properties
The foundational properties of a chemical entity dictate its behavior in both chemical reactions and biological systems. The key physicochemical data for 4-(4-Fluorophenoxy)phenol are summarized below. This information is critical for designing synthetic routes, developing formulations, and establishing analytical methods.
| Property | Value | Source(s) |
| CAS Number | 1524-19-2 | [1][2][3][4] |
| Molecular Formula | C₁₂H₉FO₂ | [1][2][4] |
| Molecular Weight | 204.20 g/mol | [1][4] |
| Appearance | Beige colored crystalline solid to pale yellow needles | [1][2] |
| Melting Point | 92 - 98 °C | [1][2] |
| Boiling Point | 311.0 ± 27.0 °C (Predicted) | [5] |
| pKa | 10.07 ± 0.26 (Predicted) | [5] |
| Purity | ≥ 97% (HPLC) | [1][2] |
| Storage Conditions | Store at 0 - 8 °C, sealed in dry conditions | [1][2][5] |
Synthesis and Mechanism: The Ullmann Condensation
The primary and most historically significant method for synthesizing diaryl ethers like 4-(4-Fluorophenoxy)phenol is the Ullmann condensation.[6] This reaction involves the copper-catalyzed coupling of a phenol (or its corresponding phenoxide) with an aryl halide.[6][7]
Causality of Experimental Choices:
-
Catalyst: Copper(I) salts (e.g., CuI, CuBr) are essential. The copper catalyst facilitates the coupling by coordinating with both the phenoxide and the aryl halide, lowering the activation energy for the carbon-oxygen bond formation.[6][8] Modern iterations of this reaction may use ligands to improve catalyst efficacy and allow for milder reaction conditions.[8][9]
-
Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the phenol, forming the more nucleophilic phenoxide salt. The choice of base can influence reaction rates and yields.[9]
-
Solvent: The reaction is typically performed in a high-boiling point, non-polar, or polar aprotic solvent like toluene, xylene, or N-Methyl-2-pyrrolidone (NMP) to achieve the necessary temperatures (100-220 °C) for the classical Ullmann reaction.[7][9]
-
Reactants: The reaction couples hydroquinone (or 4-hydroxyphenol) with a 4-halo-fluorobenzene, typically 1-bromo-4-fluorobenzene or 1-iodo-4-fluorobenzene. Aryl bromides and iodides are more reactive than aryl chlorides in this coupling.[9]
Analytical Characterization: Ensuring Purity and Identity
Verifying the identity and purity of 4-(4-Fluorophenoxy)phenol is paramount for its use in research and development, particularly in pharmaceutical applications where impurities can impact safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the standard method for purity assessment.
Protocol: Purity Determination by Reversed-Phase HPLC
This protocol describes a self-validating system for quantifying the purity of 4-(4-Fluorophenoxy)phenol, ensuring the method is suitable for its intended purpose.
1. System Preparation:
- Chromatograph: A High-Performance Liquid Chromatograph equipped with a UV/Vis or Photodiode Array (PDA) Detector.[10]
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
- Mobile Phase: A gradient of Acetonitrile (Solvent A) and Water (Solvent B), both containing 0.1% Trifluoroacetic Acid (TFA).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Column Temperature: 30 °C.
2. Sample and Standard Preparation:
- Standard Solution: Accurately weigh and dissolve 4-(4-Fluorophenoxy)phenol reference standard in the mobile phase (50:50 A:B) to a final concentration of approximately 0.5 mg/mL.
- Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
3. Chromatographic Run & Analysis:
- Inject 10 µL of the standard and sample solutions into the HPLC system.
- Run the gradient program (e.g., 50% A to 95% A over 15 minutes).
- Identify the peak corresponding to 4-(4-Fluorophenoxy)phenol by comparing the retention time with the reference standard.
- Calculate the purity by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. The purity should be ≥ 97%.[1][2]
A[label="Sample Preparation\n(0.5 mg/mL in Mobile Phase)"];
B[label="Injection (10 µL)\nonto RP-C18 Column", fillcolor="#4285F4", fontcolor="#FFFFFF"];
C [label="Gradient Elution\n(Acetonitrile/Water)"];
D [label="UV Detection\n(@ 254 nm)"];
E [label="Data Analysis\n(Area Percent Calculation)", fillcolor="#34A853", fontcolor="#FFFFFF"];
F [label="Result\n(Purity ≥ 97%)", shape=Mdiamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
A -> B -> C -> D -> E -> F;
}
Spectroscopic Data
While specific, publicly available spectra for 4-(4-Fluorophenoxy)phenol are limited, its structure can be confirmed by standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both phenyl rings, with coupling patterns influenced by the hydroxyl, ether, and fluorine substituents.
-
¹³C NMR: The carbon NMR would display distinct signals for the 12 carbon atoms, with the carbon atom bonded to fluorine showing a characteristic large coupling constant (J-CF).
-
FTIR: The infrared spectrum should exhibit a broad absorption band for the phenolic O-H stretch (around 3200-3600 cm⁻¹), C-O-C stretching for the diaryl ether linkage (around 1240 cm⁻¹), and C-F stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 204.20, corresponding to its molecular weight.
Key Applications in Research and Industry
4-(4-Fluorophenoxy)phenol is not typically an end-product but a high-value intermediate. Its utility stems from the ability to further modify its hydroxyl group, making it a versatile scaffold for more complex molecules.
-
Pharmaceutical Development: It serves as a key intermediate in synthesizing active pharmaceutical ingredients (APIs), especially for anti-inflammatory and analgesic medications.[1][3] The 4-phenoxyphenol skeleton has also been identified as a novel core structure for developing androgen receptor (AR) antagonists for potential use in anti-prostate cancer agents.[11]
-
Polymer Chemistry: The compound is used to create specialty high-performance polymers.[1][3] Incorporating this monomer can enhance the thermal stability and chemical resistance of the resulting polymers, making them suitable for demanding applications in coatings, adhesives, and electronics.[3][12]
-
Agrochemicals: It is a building block in the formulation of modern herbicides and fungicides, contributing to the development of more effective and targeted crop protection solutions.[1][2][3]
-
Biochemical Research: In a laboratory setting, it can act as a reagent or starting material in various biochemical assays to study enzyme activities and cellular processes.[2][3]
Safety, Handling, and Regulatory Information
Proper handling of 4-(4-Fluorophenoxy)phenol is essential to ensure laboratory safety. While specific toxicity data is limited, its phenolic nature warrants caution.
-
Hazard Classification: Classified as a substance that may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses with side-shields or a face shield, and a lab coat.[13][14] Work should be conducted in a well-ventilated area or under a chemical fume hood.[15]
-
Handling Precautions: Avoid breathing dust, fume, gas, mist, or vapors.[13] Wash hands thoroughly after handling and do not eat, drink, or smoke in the work area.[13] Avoid contact with skin and eyes.[14]
-
First Aid Measures:
-
Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13]
-
Skin: Wash with plenty of water. If skin irritation occurs, get medical help.[13]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[13]
-
Ingestion: Rinse mouth and get medical help.[13]
-
-
Storage: Store locked up in a well-ventilated place with the container tightly closed, away from incompatible materials like strong oxidizing agents.[13][14]
References
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
-
J&K Scientific. (n.d.). 4-(4-Fluorophenoxy)phenol | 1524-19-2. Retrieved from [Link]
-
DrugBank. (n.d.). 4-fluoro phenol | Drug Information, Uses, Side Effects. Retrieved from [Link]
-
ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluorophenol. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluorophenol. Retrieved from [Link]
-
ACS Publications. (2011). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry. Retrieved from [Link]
-
Arkat USA. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC. Retrieved from [Link]
-
SciELO México. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México. Retrieved from [Link]
-
European Patent Office. (1986). Preparation of 4-fluorophenols - EP 0188848 A1. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Fluorophenol - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
-
Amazon S3. (n.d.). 4-(4-Fluorophenoxy)phenol. Retrieved from [Link]
- Google Patents. (n.d.). US2950325A - Process for making fluorophenols.
-
ChemBK. (2024). 4-(4-Bromophenoxy)phenol. Retrieved from [Link]
-
PubMed Central. (2011). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]
-
AFIT Scholar. (2002). Absolute pKa Determinations for Substituted Phenols. Retrieved from [Link]
-
Scirp.org. (2015). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry. Retrieved from [Link]
-
Course Hero. (n.d.). Q5. In the box below, you are given the pK, values for a series of compounds, the least acidic is. Retrieved from [Link]
-
NIST WebBook. (n.d.). Phenol, 4-fluoro-. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. scbt.com [scbt.com]
- 5. 4-(4-FLUOROPHENOXY)PHENOL CAS#: 1524-19-2 [chemicalbook.com]
- 6. synarchive.com [synarchive.com]
- 7. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 8. pubs.acs.org [pubs.acs.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]





